2,6-Dichlorodiphenylamine 2,6-Dichlorodiphenylamine An analog of Diclofenac
Brand Name: Vulcanchem
CAS No.: 15307-93-4
VCID: VC21335295
InChI: InChI=1S/C12H9Cl2N/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8,15H
SMILES: C1=CC=C(C=C1)NC2=C(C=CC=C2Cl)Cl
Molecular Formula: C12H9Cl2N
Molecular Weight: 238.11 g/mol

2,6-Dichlorodiphenylamine

CAS No.: 15307-93-4

VCID: VC21335295

Molecular Formula: C12H9Cl2N

Molecular Weight: 238.11 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2,6-Dichlorodiphenylamine - 15307-93-4

Description

2,6-Dichlorodiphenylamine is an organic compound with the molecular formula C₁₂H₉Cl₂N and a molecular weight of 238.11 g/mol . It is a derivative of diphenylamine, where two chlorine atoms are substituted at the 2 and 6 positions of the phenyl ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Chemical Identifiers

IdentifierValue
CAS Number15307-93-4
Molecular FormulaC₁₂H₉Cl₂N
Molecular Weight238.11 g/mol
InChI KeyHDUUZPLYVVQTKN-UHFFFAOYSA-N
MDL NumberMFCD00269648

Preparation Methods

The synthesis of 2,6-Dichlorodiphenylamine typically involves several steps:

  • Acylation Reaction: Phenylamine is acylated with chloroacetyl chloride in a toluene solvent to form an intermediate compound.

  • Esterification Reaction: The intermediate undergoes an esterification reaction with 2,6-dichlorophenol in the presence of a phase transfer catalyst.

  • Rearrangement Reaction: The esterified product is then treated with a strong base like sodium hydroxide or potassium hydroxide to facilitate a rearrangement reaction, yielding 2,6-Dichlorodiphenylamine .

Reaction Conditions

  • Temperature: The acylation step is typically carried out at temperatures ranging from 25°C to 60°C.

  • Solvent: Toluene is commonly used as the solvent.

  • Catalysts: Quaternary ammonium salts are used as phase transfer catalysts to enhance the reaction efficiency .

Chemical Reactions

2,6-Dichlorodiphenylamine can undergo various chemical reactions, including substitution, oxidation, and reduction. The chlorine atoms can be substituted with other functional groups using reagents like sodium hydroxide or potassium carbonate. Oxidation reactions may involve strong oxidizing agents such as potassium permanganate, while reduction can be achieved with lithium aluminum hydride.

Biological Activity and Applications

2,6-Dichlorodiphenylamine has been studied for its biological activities, particularly as an analogue of diclofenac, a nonsteroidal anti-inflammatory drug (NSAID). It acts as a cyclooxygenase (COX) inhibitor, which reduces inflammation by blocking the production of prostaglandins. Additionally, it exhibits antifungal properties against Candida albicans, although the exact mechanism remains under investigation .

Comparison with Similar Compounds

CompoundProperties and Applications
DiclofenacKnown NSAID with COX inhibitory properties, used for pain relief and inflammation reduction.
2,6-DichloroanilineA chlorinated derivative of aniline with different chemical properties and applications.
2,6-DichlorodiphenylamineActs as a COX inhibitor similar to diclofenac and exhibits antifungal activity.

Research Findings and Future Directions

Research on 2,6-Dichlorodiphenylamine highlights its potential in pharmaceutical development, particularly in creating novel anti-inflammatory and antifungal agents. Further studies are needed to explore its full therapeutic potential and to understand the mechanisms behind its biological activities fully.

CAS No. 15307-93-4
Product Name 2,6-Dichlorodiphenylamine
Molecular Formula C12H9Cl2N
Molecular Weight 238.11 g/mol
IUPAC Name 2,6-dichloro-N-phenylaniline
Standard InChI InChI=1S/C12H9Cl2N/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8,15H
Standard InChIKey HDUUZPLYVVQTKN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC2=C(C=CC=C2Cl)Cl
Canonical SMILES C1=CC=C(C=C1)NC2=C(C=CC=C2Cl)Cl
Appearance Yellow Solid
Melting Point 50-51°C
Purity > 95%
Quantity Milligrams-Grams
Synonyms 2,6-Dichloro-N-phenylbenzenamine; 2,6-Dichlorodiphenylamine
PubChem Compound 84867
Last Modified Aug 15 2023

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